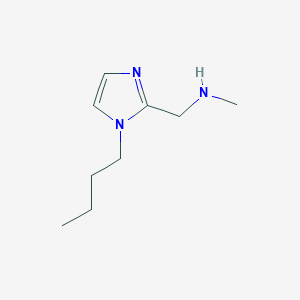
Pyridine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,5-dione is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen. This compound is notable for its versatility and is used in various fields, including medicinal chemistry and industrial applications. Its structure allows for significant chemical reactivity, making it a valuable scaffold in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-2,5-dione can be synthesized through several methods. One common approach involves the regioselective ortho lithiation and methoxycarbonylation of 2-bromo-6-methoxypyridine, followed by Heck vinylation, alkene reduction, cyclization, and decarboxylation . Another method includes the use of magnetically recoverable catalysts for the preparation of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Pyridine-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signaling cascades and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: Similar in structure but with a saturated ring, used in medicinal chemistry.
Cyclopenta[b]pyridin-2,5-dione: Another related compound with a fused ring system, showing different biological activities.
Uniqueness: Pyridine-2,5-dione is unique due to its unsaturated ring structure, which provides distinct reactivity and binding properties compared to its saturated counterparts. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H3NO2 |
|---|---|
Poids moléculaire |
109.08 g/mol |
Nom IUPAC |
pyridine-2,5-dione |
InChI |
InChI=1S/C5H3NO2/c7-4-1-2-5(8)6-3-4/h1-3H |
Clé InChI |
NQDAJUCXNKEDNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


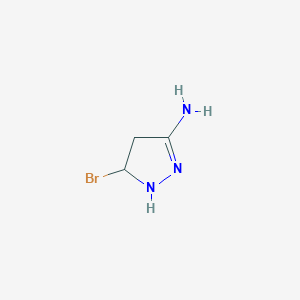

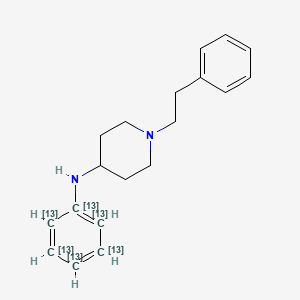
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)

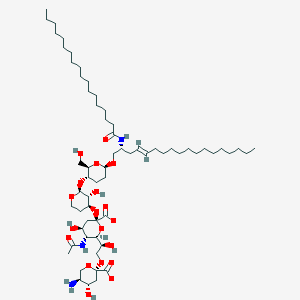

![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
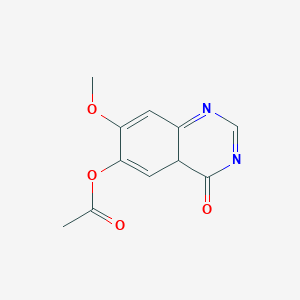

![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
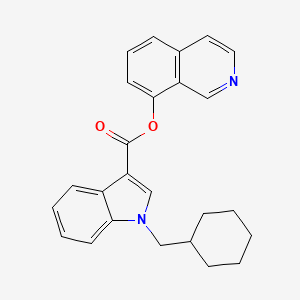
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)
